
Iodure de 1-méthylpyridinium
Vue d'ensemble
Description
1-methylpyridin-1-ium iodide is a quaternary ammonium compound and a well-known pyridinium salt. This six-membered ring heterocycle is generally found as a component of flavor and fragrances as well as food and cosmetic products . It is also used as an analytical standard in various analytical techniques .
Applications De Recherche Scientifique
1-methylpyridin-1-ium iodide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
1-Methylpyridin-1-ium iodide, also known as 1-Methylpyridinium iodide, is a compound that has been found to interact with primary amines or hydroxy groups in target molecules . It is used as a derivatization reagent in the analysis of catecholamines and amino acids .
Mode of Action
The compound interacts with its targets through a process known as derivatization. This process involves the modification of primary amines or hydroxy groups in the target molecules . The compound’s interaction with these groups can result in changes in the target molecules, which can then be analyzed using techniques such as mass spectrometry .
Biochemical Pathways
The compound has been found to regulate the PI3K/AKT and endoplasmic reticulum stress-related PERK/eIF2α pathways in HeLa cells . It has been shown to downregulate the PI3K/AKT pathway and induce endoplasmic reticulum stress-specific apoptosis via the PERK/eIF2α pathway .
Pharmacokinetics
It is known that the compound can be prepared by treating pyridine with dimethylsulfate
Result of Action
The compound’s action results in the inhibition of migration, invasion, and colony-forming ability of infected HeLa cells . It also induces endoplasmic reticulum stress-specific apoptosis . Moreover, it increases the levels of calcium and calmodulin, while decreasing the levels of endoplasmic reticulum calcium-binding proteins .
Action Environment
The action of 1-Methylpyridin-1-ium iodide can be influenced by environmental factors. For instance, structural transformations were observed in a methanolic solution containing the compound and bismuth iodide . These transformations were influenced by the temperature and the presence of hydroiodic acid
Analyse Biochimique
Biochemical Properties
1-Methylpyridinium iodide plays a significant role in biochemical reactions, particularly as a component in analytical standards. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a molecular rotor to probe intracellular environments, indicating its interaction with cellular components such as hemoglobin in red blood cells . The nature of these interactions often involves binding to specific sites on proteins or enzymes, altering their activity or stability.
Cellular Effects
1-Methylpyridinium iodide influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a fluorescent probe, allowing researchers to study the rigidity and viscosity of red blood cells . This compound’s ability to penetrate cell membranes and interact with intracellular components makes it a valuable tool in cellular biology.
Molecular Mechanism
At the molecular level, 1-Methylpyridinium iodide exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been used as a reagent for the activation of hydroxyl groups in carboxylic acids and alcohols, facilitating the synthesis of esters, lactones, amides, and other compounds . These interactions often involve the formation of stable complexes with target molecules, leading to changes in their activity or function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methylpyridinium iodide can change over time. Its stability and degradation are important factors to consider in experimental designs. Studies have shown that this compound has a limited shelf life, with its efficacy decreasing over time . Long-term exposure to 1-Methylpyridinium iodide can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Methylpyridinium iodide vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant physiological changes. For example, in a study involving rats, the administration of 1-Methylpyridinium iodide resulted in increased activity of Phase II detoxification enzymes, such as glutathione S-transferase . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-Methylpyridinium iodide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it has been shown to be a substrate for organic cation transporters, which play a role in its distribution and elimination . These interactions can affect metabolic flux and the levels of metabolites in biological systems.
Transport and Distribution
The transport and distribution of 1-Methylpyridinium iodide within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as mitochondria, due to its interaction with transport proteins . This localization can influence its activity and function within the cell.
Subcellular Localization
1-Methylpyridinium iodide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it has been used as a fluorescent probe to study the localization of biomolecules within cells, providing insights into its distribution and function . This subcellular localization is crucial for understanding the compound’s role in cellular processes.
Méthodes De Préparation
1-methylpyridin-1-ium iodide can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with methyl iodide. The reaction is typically carried out in a solvent such as acetone, and the mixture is stirred at room temperature for several hours. The resulting product is then purified by recrystallization .
Industrial production methods often involve similar reaction conditions but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale crystallization and filtration techniques .
Analyse Des Réactions Chimiques
1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it into 1-methylpyridine.
Substitution: It can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions include pyridine N-oxide, 1-methylpyridine, and substituted pyridinium salts .
Comparaison Avec Des Composés Similaires
1-methylpyridin-1-ium iodide can be compared with other pyridinium salts such as:
2-Chloro-1-methylpyridinium iodide: Used as a reagent in dehydrative coupling reactions.
1,4-Dimethylpyridinium iodide: Used in similar applications but with different reactivity due to the additional methyl group.
4-(4-Dimethylamino)phenyl-1-methylpyridinium iodide: Used in the preparation of host-guest inclusion complexes.
The uniqueness of 1-methylpyridin-1-ium iodide lies in its specific reactivity and applications in various fields, making it a versatile compound in both research and industry.
Propriétés
IUPAC Name |
1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNJFEXZDGURGZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883612 | |
| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-73-4 | |
| Record name | 1-Methylpyridinium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine methiodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLPYRIDINIUM IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


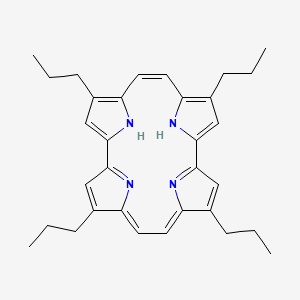

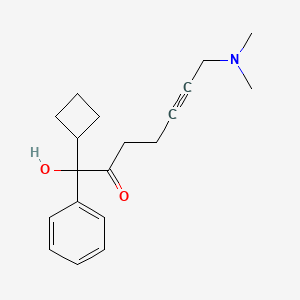
![Acetic acid,2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-, methyl ester,hydrochloride (1:1)](/img/structure/B1209358.png)
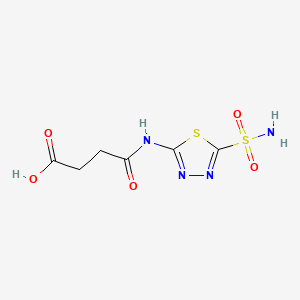


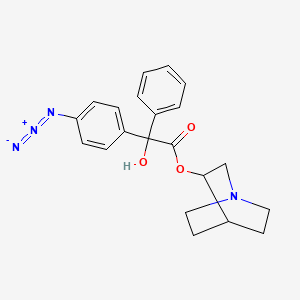


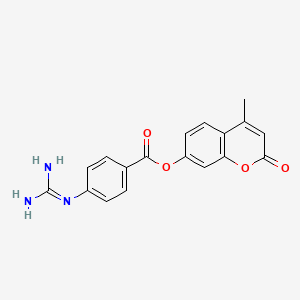
![Ethanone,1-[2-[(1R)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-7-benzofuranyl]-](/img/structure/B1209370.png)
![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)
![(6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B1209373.png)
